molecular formula C24H45NO6S B12770498 Triethanolamine o-dodecylbenzenesulfonate CAS No. 4318-04-1

Triethanolamine o-dodecylbenzenesulfonate

Cat. No.: B12770498
CAS No.: 4318-04-1
M. Wt: 475.7 g/mol
InChI Key: BTMZHHCFEOXAAN-UHFFFAOYSA-N
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Description

Triethanolamine o-dodecylbenzenesulfonate is a chemical compound with the molecular formula C24H45NO6S. It is an acidic salt of an amine and is generally soluble in water. This compound is commonly used as a surfactant due to its excellent cleansing, foaming, emulsifying, wetting, dispersing, and solubilizing abilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most widely used method for preparing triethanolamine o-dodecylbenzenesulfonate involves a sulfonation reaction through a continuous reactor, such as a falling film reactor. In this process, dodecylbenzene reacts with sulfur trioxide, and the resulting product is neutralized with triethanolamine to obtain the final compound . The reaction conditions typically include a mole ratio of sulfur trioxide to alkyl benzenes of 1:1 and a temperature range of 30-60°C .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The continuous reactor method ensures a consistent and high-quality product. The final product is usually available as a clear yellow liquid in aqueous solutions with concentrations ranging from 40% to 60% .

Chemical Reactions Analysis

Types of Reactions: Triethanolamine o-dodecylbenzenesulfonate primarily undergoes acid-base neutralization reactions. It reacts as an acid to neutralize bases, generating heat in the process . It does not typically act as an oxidizing or reducing agent but can catalyze organic reactions .

Common Reagents and Conditions: The compound reacts with bases under moderate conditions, typically in aqueous solutions. The resulting solutions contain moderate concentrations of hydrogen ions and have pH values of less than 7.0 .

Major Products Formed: The major products formed from the reactions of this compound are typically neutralized salts and water. The compound does not undergo significant decomposition under standard conditions .

Mechanism of Action

The mechanism of action of triethanolamine o-dodecylbenzenesulfonate involves its ability to act as a surfactant. It reduces the surface tension of liquids, allowing them to spread more easily and interact with other substances. This property is particularly useful in cleaning and emulsifying applications . The compound interacts with molecular targets such as lipids and proteins, disrupting their structure and function to achieve its effects .

Comparison with Similar Compounds

Similar Compounds:

  • Sodium dodecylbenzenesulfonate
  • Decylbenzenesulfonate
  • Tridecylbenzenesulfonate
  • Ammonium dodecylbenzenesulfonate
  • Calcium dodecylbenzenesulfonate
  • DEA-dodecylbenzenesulfonate
  • Isopropylamine dodecylbenzenesulfonate
  • Magnesium isododecylbenzenesulfonate
  • MIPA-dodecylbenzenesulfonate
  • Potassium dodecylbenzenesulfonate

Uniqueness: Triethanolamine o-dodecylbenzenesulfonate is unique among these compounds due to its specific combination of triethanolamine and dodecylbenzenesulfonate. This combination provides it with unique properties such as enhanced solubility, stability, and surfactant abilities, making it particularly effective in a wide range of applications .

Properties

CAS No.

4318-04-1

Molecular Formula

C24H45NO6S

Molecular Weight

475.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-dodecylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);8-10H,1-6H2

InChI Key

BTMZHHCFEOXAAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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